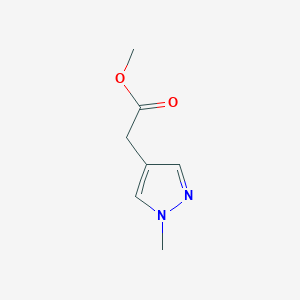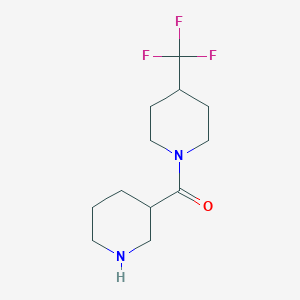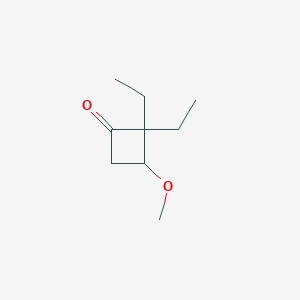![molecular formula C14H14FNS B1455986 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline CAS No. 1275711-70-0](/img/structure/B1455986.png)
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline
Overview
Description
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline , also known as 4-(2-Aminoethyl) phenyl fluorothioether or KMUP-1 , is a chemical compound with the molecular formula C14H14FNS . It falls within the category of antidepressant molecules . Depression is a significant global health concern, affecting millions of people worldwide. Novel antidepressants are essential to improve treatment outcomes, minimize side effects, and enhance cognitive function .
Synthesis Analysis
The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium play a crucial role in the synthesis of key structural motifs found in antidepressant drugs. These motifs include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Metal-catalyzed steps allow for efficient and effective synthesis of these compounds .
Molecular Structure Analysis
The molecular formula of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline is C14H14FNS . Its molecular weight is approximately 247.33 g/mol . The compound consists of an aniline moiety linked to a fluorothioether group through a two-carbon bridge. The fluorine substitution on the phenyl ring contributes to its pharmacological properties .
Scientific Research Applications
Pharmaceutical Research
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline: is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure allows for the creation of benzamide derivatives, which are known to possess a range of biological activities . These activities include antipsychotic, β-adrenergic antagonist, and anxiolytic properties. The compound’s ability to act as a precursor in drug synthesis makes it valuable in the development of new therapeutic agents.
Anticancer Agents
The presence of the 4-fluorophenyl group in this compound suggests potential utility in the development of anticancer agents. Fluorinated compounds are often explored for their anticancer properties due to their ability to interfere with the growth and proliferation of cancer cells. Research into similar structures has indicated that such compounds can be effective against various types of cancer, including leukemia and lymphoma .
Antiviral Research
Compounds with aniline as part of their structure have been investigated for their antiviral properties, particularly against HIV. The N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline could be a candidate for the synthesis of indole derivatives, which have shown promise in inhibiting HIV replication in infected cells . This application is particularly relevant in the search for new treatments for HIV/AIDS.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfanylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGBNZQLHKKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




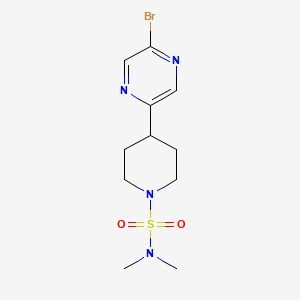
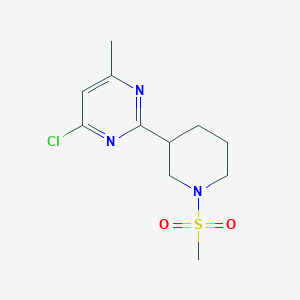

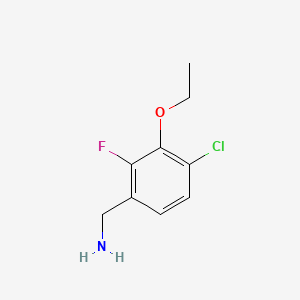
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
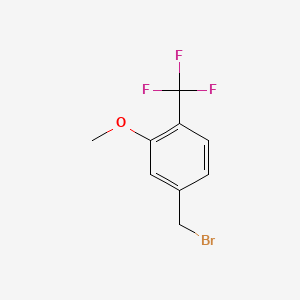
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
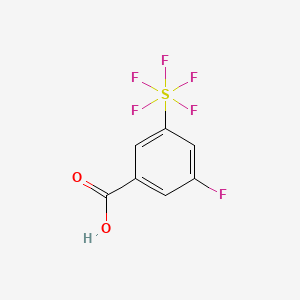
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)
